molecular formula C19H16N4O6S B12757258 Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- CAS No. 38455-53-7

Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-

Cat. No.: B12757258
CAS No.: 38455-53-7
M. Wt: 428.4 g/mol
InChI Key: LMWVIMOPAMZMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- is a complex organic compound with significant applications in various fields. This compound is characterized by its aromatic sulfonic acid structure, which includes a diazenyl group and a nitro group, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- typically involves a multi-step process. The initial step often includes the diazotization of 4-hydroxy-2-methylaniline, followed by coupling with 4-nitroaniline. The reaction conditions usually require acidic environments, such as hydrochloric acid, and controlled temperatures to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under stringent conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted compounds, and halogenated aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various organic compounds.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 4-hydroxy-: A simpler sulfonic acid derivative with fewer functional groups.

    4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Another diazenyl-substituted benzenesulfonic acid with different substituents affecting its reactivity and applications.

Uniqueness

Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro- is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. The presence of both diazenyl and nitro groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

38455-53-7

Molecular Formula

C19H16N4O6S

Molecular Weight

428.4 g/mol

IUPAC Name

4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonic acid

InChI

InChI=1S/C19H16N4O6S/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26/h2-11,20,24H,1H3,(H,27,28,29)

InChI Key

LMWVIMOPAMZMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.